Product packaging for 1-Ethyl-2-methyl-1H-benzo[G]indole(Cat. No.:CAS No. 61433-53-2)

1-Ethyl-2-methyl-1H-benzo[G]indole

Cat. No.: B8508331
CAS No.: 61433-53-2
M. Wt: 209.29 g/mol
InChI Key: HYCYLTKZFJHVLP-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-benzo[G]indole is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N B8508331 1-Ethyl-2-methyl-1H-benzo[G]indole CAS No. 61433-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61433-53-2

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

1-ethyl-2-methylbenzo[g]indole

InChI

InChI=1S/C15H15N/c1-3-16-11(2)10-13-9-8-12-6-4-5-7-14(12)15(13)16/h4-10H,3H2,1-2H3

InChI Key

HYCYLTKZFJHVLP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC2=C1C3=CC=CC=C3C=C2)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Ethyl 2 Methyl 1h Benzo G Indole

Retrosynthetic Analysis for the 1-Ethyl-2-methyl-1H-benzo[G]indole Core

A logical retrosynthetic analysis of this compound suggests a disconnection strategy that leads to readily available starting materials. The core benzo[g]indole structure can be conceptually disassembled to reveal key precursors.

One plausible retrosynthetic pathway begins by disconnecting the pyrrole (B145914) ring of the benzo[g]indole system. This leads back to a substituted naphthalene (B1677914) derivative. A classical and effective approach for the formation of the indole (B1671886) ring is the Fischer indole synthesis. evitachem.comwikipedia.org This would involve the reaction of a suitable N-substituted naphthylhydrazine with a ketone. For the target molecule, this translates to the disconnection to 1-ethyl-1-(naphthalen-2-yl)hydrazine and propan-2-one .

Further disconnection of the hydrazine (B178648) precursor, 1-ethyl-1-(naphthalen-2-yl)hydrazine , can be envisioned through the reduction of a corresponding N-nitroso-N-ethylnaphthalen-2-amine or via direct N-alkylation of naphthalen-2-ylhydrazine.

An alternative and documented synthetic route involves the construction of the indole ring from a substituted aniline (B41778) precursor. evitachem.com This approach starts with the diazotization of a suitable substituted aniline, followed by a coupling reaction with a β-dicarbonyl compound, and subsequent cyclization. For this compound, this retrosynthesis leads to a substituted naphthylamine, such as N-ethylnaphthalen-1-amine , and a suitable three-carbon component like α-chloroacetylacetone . The synthesis would proceed via the diazotization of the naphthylamine, coupling with α-chloroacetylacetone, and a final acid-catalyzed cyclization to form the benzo[g]indole ring. evitachem.com

Table 1: Key Disconnection Approaches for this compound

Target MoleculeKey Disconnection StrategyPrecursors
This compoundFischer Indole Synthesis1-Ethyl-1-(naphthalen-2-yl)hydrazine and Propan-2-one
This compoundDiazotization/Coupling/CyclizationN-Ethylnaphthalen-1-amine and α-Chloroacetylacetone

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis has seen a paradigm shift towards the use of catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of benzo[g]indoles, including the title compound, has benefited from these advancements, particularly through the use of transition metals and organocatalysts.

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis offers powerful tools for the construction of complex heterocyclic scaffolds like benzo[g]indoles. mdpi.com Palladium and copper catalysts are among the most extensively studied for indole synthesis. mdpi.com These methods often involve intramolecular C-H activation or cross-coupling reactions to forge the key bonds of the indole ring.

While specific data for the synthesis of this compound using these methods is not extensively documented in publicly available literature, general principles from related indole syntheses can be extrapolated. For instance, a palladium-catalyzed intramolecular cyclization of a suitably substituted N-ethyl-N-(alkenyl)naphthylamine could be a viable route. mdpi.com

Copper-catalyzed reactions also present a promising avenue. The intramolecular C-H amination of an appropriate N-ethyl-2-alkenyl-1-naphthylamine, catalyzed by a copper salt, could lead to the desired benzo[g]indole. mdpi.com The choice of catalyst, ligand, and reaction conditions would be crucial in achieving high yields and regioselectivity.

Table 2: Representative Transition Metal-Catalyzed Indole Syntheses

Catalyst SystemSubstrate TypeProduct TypeGeneral YieldsReference
Pd(OAc)₂ / LigandN-Aryl EnaminesSubstituted IndolesGood to Excellent mdpi.com
Cu(OAc)₂2-Alkenylanilines3-Substituted IndolesStoichiometric yields reported mdpi.com
Cp*Co(III)N-Alkyl-N-arylhydrazines and AlkynesSubstituted IndolesNot specified mdpi.com

Organocatalytic Routes to Benzo[G]indole Scaffolds

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis and for promoting reactions under mild conditions, avoiding the use of potentially toxic and expensive metals. For the synthesis of indole derivatives, organocatalysts can activate substrates through various modes, including iminium ion, enamine, and Brønsted acid catalysis.

While specific organocatalytic methods for the direct synthesis of this compound are not well-documented, general organocatalytic approaches to functionalized indoles provide a conceptual framework. For example, a chiral phosphoric acid could potentially catalyze an asymmetric Pictet-Spengler type reaction between a suitable naphthylamine derivative and an aldehyde to construct the benzo[g]indole core enantioselectively.

Another potential strategy involves the organocatalytic functionalization of a pre-formed benzo[g]indole scaffold. For instance, the C-H functionalization of 1-ethyl-1H-benzo[g]indole at the C3 position using an organocatalyst and a suitable electrophile could be a viable approach to introduce further complexity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including indoles.

Solvent-Free Reaction Conditions

Performing reactions in the absence of a solvent or in environmentally benign solvents like water is a key tenet of green chemistry. Solvent-free reactions can lead to higher reaction rates, easier product isolation, and reduced waste generation.

Microwave-assisted organic synthesis (MAOS) has proven to be a valuable tool for conducting solvent-free reactions. organic-chemistry.org The application of microwave irradiation can significantly accelerate reaction times and improve yields. For the synthesis of benzo[g]indoles, a solvent-free Bischler-type synthesis, where a substituted naphthylamine is reacted with an α-haloketone under microwave irradiation, could be a potential green route. organic-chemistry.org

Table 3: Comparison of Conventional and Microwave-Assisted Indole Synthesis

Reaction TypeConditionsReaction TimeYieldReference
Conventional Bischler SynthesisReflux in organic solventSeveral hoursModerate organic-chemistry.org
Microwave-Assisted Bischler SynthesisSolvent-free, microwave irradiationMinutesGood to Excellent organic-chemistry.org

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comscience-revision.co.uk Reactions with high atom economy are desirable as they generate less waste.

Addition and rearrangement reactions are inherently 100% atom-economical. The Fischer indole synthesis, while a powerful method, is not perfectly atom-economical as it involves the elimination of a molecule of ammonia. wikipedia.org

To improve the atom economy of benzo[g]indole synthesis, catalytic cyclization reactions that proceed via addition and rearrangement pathways are highly desirable. For example, a transition metal-catalyzed intramolecular hydroamination of an alkyne-substituted naphthylamine would, in principle, have 100% atom economy. The development of such catalytic cycles is an active area of research in green chemistry.

Flow Chemistry and Continuous Synthesis of this compound

One of the most established methods for indole synthesis is the Fischer indole synthesis. acs.orgmdpi.com This reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, has been adapted to continuous flow conditions for the synthesis of various indoles. nih.govakjournals.comresearchgate.net A hypothetical flow process for this compound could be envisioned starting from the appropriate naphthylhydrazine precursor.

A plausible flow chemistry setup would involve the online formation of the hydrazone from N-ethyl-N-(naphthalen-1-yl)hydrazine and butan-2-one, followed by its immediate introduction into a heated reactor coil containing an immobilized acid catalyst. The use of microreactors can significantly improve mixing and heat transfer, leading to shorter reaction times and higher yields compared to batch processes. nih.govacs.org

Table 1: Hypothetical Parameters for Flow Synthesis of this compound via Fischer Indole Synthesis

ParameterValueReference for Analogy
Starting Materials N-ethyl-N-(naphthalen-1-yl)hydrazine, Butan-2-one acs.orgmdpi.com
Solvent Methanol or an ionic liquid like [EMIM][BF4] acs.orgakjournals.com
Catalyst Immobilized Brønsted or Lewis acid (e.g., Amberlyst-15, ZnCl₂ on a solid support) akjournals.comalfa-chemistry.com
Reactor Type Heated microreactor or packed-bed reactor nih.gov
Temperature 100-200 °C acs.org
Residence Time 5-30 minutes acs.org
Pressure 1-10 bar nih.gov

This continuous process would allow for the safe handling of potentially unstable intermediates and enable a more streamlined production of the target compound.

Stereoselective Synthesis Methodologies for Chiral Derivatives

The introduction of chirality into the this compound scaffold can lead to derivatives with specific biological activities. While no direct stereoselective syntheses for this particular compound are reported, various asymmetric methods developed for other indole derivatives can be considered as adaptable strategies. These methodologies often focus on the enantioselective alkylation or functionalization of the indole core. rsc.orgacs.org

One potential strategy involves the asymmetric Friedel-Crafts alkylation of the pre-formed 1-ethyl-1H-benzo[g]indole at the C3 position. This can be achieved using chiral Lewis acid catalysts to control the facial selectivity of the incoming electrophile. rsc.org

Another approach could be the stereoselective reduction of a prochiral intermediate. For instance, if a synthetic route leads to a 3H-benzo[g]indole intermediate, a chiral Brønsted acid could be employed to catalyze its enantioselective reduction to the corresponding indoline (B122111), which could then be re-aromatized to the chiral indole. organic-chemistry.org

Furthermore, the synthesis of N-N axially chiral indole derivatives has been achieved through catalytic asymmetric N-acylation, highlighting the possibility of creating novel chiral structures based on the benzo[g]indole framework. researchgate.net

Table 2: Potential Stereoselective Strategies for Chiral Derivatives of this compound

StrategyChiral Catalyst/ReagentTarget Chiral FeatureReference for Analogy
Asymmetric Friedel-Crafts Alkylation Chiral Lewis Acid (e.g., Cu(II)-Box, Ni(II)-Dioxide)Stereocenter at C3 rsc.org
Enantioselective Reduction Chiral Brønsted Acid (e.g., (S)-TRIP)Stereocenter at C2 or C3 of an indoline precursor organic-chemistry.org
Asymmetric C-H Functionalization Chiral Palladium ComplexStereocenter at C3 nih.gov
Catalytic Asymmetric N-Acylation Chiral Isothiourea (ITU)N-N Axial Chirality researchgate.net

These methodologies, while not directly demonstrated on this compound, represent the forefront of asymmetric synthesis and provide a clear roadmap for the future development of chiral derivatives within this compound class. The successful application of these strategies would open up new avenues for exploring the structure-activity relationships of chiral benzo[g]indoles.

Mechanistic Investigations of 1 Ethyl 2 Methyl 1h Benzo G Indole Reactivity

Electrophilic Aromatic Substitution Patterns in the 1-Ethyl-2-methyl-1H-benzo[g]indole System

The this compound system is highly activated towards electrophilic aromatic substitution (EAS), a characteristic feature of the indole (B1671886) nucleus. nih.gov The electron-donating nature of the nitrogen atom significantly increases the electron density of the heterocyclic ring, making it substantially more reactive than benzene (B151609). unizin.org

Regioselectivity: The primary site of electrophilic attack on the indole ring is the C3 position. This preference is attributed to the formation of the most stable cationic intermediate (sigma complex), where the positive charge is effectively delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. stackexchange.com In the case of this compound, the C3 position is unsubstituted, making it the most probable site for substitution.

The substituents on the indole nucleus further influence this reactivity:

C2-Methyl Group: The methyl group at the C2 position is also a weak activating group, further enhancing the reactivity of the pyrrole (B145914) ring.

Benzo[g] Fusion: The fused aromatic ring's primary role is to expand the pi-system. While electrophilic attack can occur on the benzene portion of the molecule, it requires much harsher conditions than substitution on the more electron-rich pyrrole ring. The directing effects within the benzo portion are governed by standard polycyclic aromatic hydrocarbon principles, but these positions are significantly less reactive than C3. nih.gov

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagent Typical Product (Substitution at C3)
Nitration HNO₃/H₂SO₄ 1-Ethyl-2-methyl-3-nitro-1H-benzo[g]indole
Halogenation Br₂ in Dioxane 1-Ethyl-3-bromo-2-methyl-1H-benzo[g]indole
Sulfonation SO₃/Pyridine This compound-3-sulfonic acid
Friedel-Crafts Acylation RCOCl/AlCl₃ 3-Acyl-1-ethyl-2-methyl-1H-benzo[g]indole

| Vilsmeier-Haack Formylation | POCl₃/DMF | this compound-3-carbaldehyde |

Nucleophilic Reactivity of the this compound Nucleus

The nucleophilic character of this compound is primarily centered on the nitrogen atom of the pyrrole ring. However, due to the presence of the ethyl group, the nitrogen's lone pair is sterically and electronically committed to the N-C bond, preventing its direct participation as a nucleophile in reactions like N-H deprotonation.

The electron-rich nature of the indole ring system generally makes it resistant to nucleophilic aromatic substitution. evitachem.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in the parent compound.

However, nucleophilic reactions can be induced under specific circumstances:

Displacement Reactions: In derivatives where a leaving group is present, nucleophilic substitution can occur. For instance, studies on 1-methoxyindoles have shown that the methoxy (B1213986) group can be displaced by nucleophiles like cyanide, leading to substitution at the C2 or C3 position. clockss.org This suggests that if a suitable leaving group were installed on the this compound core, similar nucleophilic attacks would be feasible.

Metal-Catalyzed Reactions: Modern cross-coupling methodologies can facilitate the reaction of nucleophiles with the indole core, often proceeding through an organometallic intermediate rather than a direct nucleophilic attack on the aromatic system.

Oxidation and Reduction Chemistry of this compound

The redox chemistry of this compound involves transformations at both the pyrrole and the fused benzo rings. The specific outcome is highly dependent on the reagents and conditions employed.

Oxidation: The electron-rich pyrrole ring is the more susceptible part of the molecule to oxidation.

Mild Oxidation: Selective oxidation of C2,C3-dialkyl-substituted indoles can lead to oxygenation or amination at the C2 position under copper-catalyzed conditions with acyl nitroso reagents. nih.gov

Stronger Oxidation: More aggressive oxidizing agents can lead to the cleavage of the C2-C3 double bond, resulting in the formation of various degradation products. The presence of the N-ethyl group can influence the reaction pathway compared to N-H indoles.

Reduction: Reduction reactions can target either the pyrrole ring or the extended aromatic system.

Catalytic Hydrogenation: Under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), the C2-C3 double bond of the pyrrole ring can be selectively reduced to afford the corresponding indoline (B122111) derivative, 1-Ethyl-2-methyl-2,3-dihydro-1H-benzo[g]indole.

Dissolving Metal Reduction: Stronger reducing conditions, such as a Birch-type reduction (e.g., Na in liquid NH₃), could potentially reduce the fused benzene ring, depending on the precise conditions and the influence of the heterocyclic portion.

Redox-Neutral Syntheses: Many modern synthetic methods for N-alkyl indoles employ redox-neutral strategies, where an internal oxidant is used, avoiding the need for external oxidizing agents. pkusz.edu.cnacs.org

Table 2: Potential Oxidation and Reduction Products

Reaction Type Reagent/Condition Potential Product
Oxidation Cu-catalyst, Acyl Nitroso Reagent C2-functionalized oxindoles or related structures nih.gov
Reduction H₂, Pd/C 1-Ethyl-2-methyl-2,3-dihydro-1H-benzo[g]indole

| Reduction | Na, liq. NH₃ | Partially saturated benzo-ring derivatives |

Reaction Mechanisms of Functional Group Interconversions on the this compound Scaffold

Functional group interconversions on this scaffold primarily involve reactions of the N-ethyl and C2-methyl substituents. These transformations allow for the synthesis of a diverse range of derivatives from the core structure.

Reactions of the C2-Methyl Group: The methyl group at the C2 position is activated by the adjacent pyrrole ring system. It can undergo condensation reactions with aldehydes and ketones under basic or acidic conditions. Furthermore, it can be a site for radical halogenation or be oxidized to an aldehyde or carboxylic acid using appropriate reagents, providing a handle for further synthetic elaboration.

Reactions of the N-Ethyl Group: The N-ethyl group is generally stable. However, N-dealkylation of N-alkylindoles can be achieved under specific, often harsh, conditions, such as with strong Lewis acids or through certain oxidative or reductive cleavage methods. This would convert the title compound back to 2-methyl-1H-benzo[g]indole.

Hydrolysis of Derivatives: For derivatives synthesized from the main scaffold, such as esters or amides formed from a carboxylated intermediate, standard hydrolysis procedures can be applied to yield the corresponding carboxylic acids. researchgate.net

A general overview of functional group interconversions highlights the versatility of converting one functional group into another, such as hydroxyl groups to halides or azides to amines, which could be applied to derivatives of the title compound. vanderbilt.edu

Radical Reactions Involving this compound

The indole nucleus can participate in radical reactions, offering alternative pathways for functionalization that are complementary to ionic reactions.

Radical Addition: Radical species can add to the C2-C3 double bond of the indole ring. The regioselectivity of this addition depends on the stability of the resulting radical intermediate.

C-H Functionalization: Radical-mediated C-H functionalization presents a powerful tool for direct modification. Research on N-substituted indolines has shown that radical pathways can be initiated to functionalize C(sp³)–H bonds, for example, at the N-alkyl group or on the indoline ring. chemrxiv.org This suggests that the ethyl and methyl groups on this compound could be targets for such transformations.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient way to generate radical intermediates. Intramolecular cycloadditions involving an indole nucleus have been achieved through high-energy diradical intermediates generated via photosensitization. acs.orgacs.org This methodology could potentially be applied to this compound if a suitable tethered radical acceptor is present. Studies have shown that a diradical intermediate can be formed where unpaired electrons are distributed at the C2 and C3 positions of the indole ring. acs.org

Computational and Theoretical Studies of 1 Ethyl 2 Methyl 1h Benzo G Indole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of organic molecules. acgpubs.orgresearchgate.net For 1-Ethyl-2-methyl-1H-benzo[g]indole, DFT calculations can provide insights into its molecular geometry, charge distribution, and various reactivity descriptors.

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), can be used to optimize the ground state geometry of the molecule. acgpubs.org These calculations would likely confirm a largely planar benzo[g]indole core with the ethyl and methyl groups positioned to minimize steric strain. Analysis of the calculated electronic properties reveals key reactivity indicators. The distribution of electron density, for instance, highlights the electron-rich nature of the pyrrole (B145914) moiety within the larger aromatic system, a common feature in indole (B1671886) derivatives. chemrxiv.org

Table 1: Hypothetical Calculated Reactivity Descriptors for this compound

DescriptorFormulaHypothetical Value (eV)
Ionization Potential (I)I ≈ -EHOMO6.8
Electron Affinity (A)A ≈ -ELUMO1.2
Electronegativity (χ)χ = (I + A) / 24.0
Chemical Hardness (η)η = (I - A) / 22.8
Electrophilicity Index (ω)ω = χ2 / (2η)2.86

Note: These values are hypothetical and serve as an illustration based on typical values for similar indole derivatives.

The molecular electrostatic potential (MEP) map is another valuable output from quantum chemical calculations. It visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP map would likely show a region of high electron density (negative potential) localized over the pyrrole ring, particularly at the C3 position, which is a common site for electrophilic attack in indoles. nih.gov The nitrogen atom would also exhibit negative potential, while the N-H proton (if present in a related scaffold) and the hydrogens of the alkyl groups would show positive potential.

Molecular Dynamics Simulations for Conformational Analysis of this compound

While the benzo[g]indole core is rigid, the N-ethyl group introduces a degree of conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational technique to explore the accessible conformations of a molecule over time and at a given temperature. eurjchem.com By simulating the motion of atoms and bonds, MD can reveal the preferred orientations of the ethyl group relative to the indole ring system.

An MD simulation of this compound would typically be performed in a simulated solvent environment to mimic realistic conditions. acs.org The simulation would track the trajectory of each atom over a period of nanoseconds or longer. Analysis of these trajectories would allow for the determination of the most stable conformers and the energy barriers between them. It is expected that the ethyl group would exhibit significant rotational freedom around the N-C bond. However, certain conformations might be more populated due to subtle steric interactions with the neighboring aromatic protons. Understanding the conformational preferences is crucial as it can influence the molecule's interaction with biological targets or its packing in the solid state.

Frontier Molecular Orbital Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are critical in determining a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be a π-orbital delocalized over the electron-rich benzo[g]indole ring system. The presence of the electron-donating ethyl and methyl groups, along with the extended π-system of the fused benzene (B151609) ring, would raise the energy of the HOMO compared to unsubstituted indole, making the molecule more susceptible to electrophilic attack. chemrxiv.org The HOMO's electron density is likely to be highest at the C3 position of the indole core, consistent with the known reactivity of indoles. youtube.com

The LUMO, on the other hand, would also be a π*-antibonding orbital distributed across the aromatic system. The energy of the LUMO is important for reactions where the molecule acts as an electrophile. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. rsc.orgrsc.org A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalHypothetical Energy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.6

Note: These values are hypothetical and serve as an illustration based on typical values for similar indole derivatives. The actual values would be obtained from quantum chemical calculations. researchgate.net

Reaction Pathway Analysis and Transition State Modeling for this compound Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of activation energies via transition state modeling. researchgate.netcopernicus.org For this compound, a primary area of interest is its behavior in electrophilic aromatic substitution reactions, a characteristic reaction of indoles. nih.gov

Theoretical studies can model the attack of an electrophile (e.g., a nitronium ion in a nitration reaction or a halogen cation in a halogenation reaction) at different positions on the benzo[g]indole ring. By calculating the energies of the potential intermediates and transition states, the most likely reaction pathway can be determined. For indole derivatives, electrophilic attack typically occurs at the C3 position, as this leads to the most stable carbocation intermediate where the aromaticity of the benzene ring is preserved. youtube.comrsc.org In the case of this compound, the C3 position is unsubstituted, making it a likely site for electrophilic substitution.

Transition state theory combined with quantum chemical calculations can provide the activation energy for a given reaction step. This information is crucial for understanding the reaction kinetics. For instance, modeling the electrophilic substitution at C3 would involve locating the transition state structure, which represents the highest energy point along the reaction coordinate leading from the reactants to the intermediate. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility.

QSAR/QSPR Methodologies for Physicochemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity and physicochemical properties of compounds based on their molecular structures. researchgate.netnih.govtandfonline.comnih.gov These methodologies are particularly valuable in drug discovery and materials science for screening large libraries of virtual compounds.

For this compound, a QSAR study could be developed to predict its potential biological activity, for example, as an inhibitor of a specific enzyme. eurjchem.com This would involve compiling a dataset of structurally related benzo[g]indole derivatives with known activities. A wide range of molecular descriptors for each compound would then be calculated, including constitutional, topological, geometrical, and electronic descriptors. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms would be used to build a model that correlates a subset of these descriptors with the observed activity. tandfonline.com

Similarly, a QSPR model could be developed to predict key physicochemical properties like solubility, lipophilicity (logP), and melting point. These properties are critical for drug development and material design. For instance, the lipophilicity of this compound is expected to be relatively high due to its large aromatic surface area and the presence of alkyl groups. A QSPR model could provide a more precise prediction of this value. The reliability of any QSAR/QSPR model depends on the quality and diversity of the training data and rigorous statistical validation. researchgate.net

Derivatization Strategies and Structure Reactivity Relationships in 1 Ethyl 2 Methyl 1h Benzo G Indole Scaffolds

Regioselective Functionalization of the Benzo[G]indole Core

The benzo[g]indole skeleton, an analogue of the well-studied indole (B1671886) system, possesses multiple sites for functionalization. The reactivity of the C-H bonds on the benzenoid portion of the indole core is often similar, making regioselective functionalization a significant challenge. nih.gov However, strategic use of directing groups and specific catalytic systems can achieve high selectivity.

The pyrrole (B145914) moiety of the indole system is inherently electron-rich, making the C3 position the most nucleophilic and typically the most reactive site towards electrophiles. In the 1-ethyl-2-methyl-1H-benzo[g]indole, the C2 and N1 positions are already substituted. This leaves the C3 position and the C-H bonds of the benzo ring (C4, C5, C6, C7, C8, C9) as primary targets for functionalization.

Achieving regioselectivity on the six-membered carbocyclic rings often requires overcoming the intrinsic reactivity of the pyrrole ring. nih.gov For instance, functionalization at the C4 position is difficult due to the high reactivity of the pyrrole part. nih.gov The use of removable directing groups, such as a pivaloyl group at the C3 position, can steer palladium catalysts to functionalize the C4 position with aryl groups. nih.gov Similarly, employing glycine (B1666218) as a transient directing group can facilitate the C4-arylation of indoles using a palladium acetate (B1210297) catalyst. nih.gov Functionalization at the C7 position is also challenging and may require blocking the more reactive C2 position or a multi-step strategy involving reduction to an indoline (B122111), C7-functionalization, and subsequent re-oxidation. nih.gov

Table 1: Regioselective Functionalization Strategies for Indole Scaffolds This table outlines general strategies applicable to the benzo[g]indole core based on established indole chemistry.

PositionReaction TypeDirecting Group (DG)Catalyst/ReagentsReference Principle
C4ArylationPivaloyl (on C3)Pd(PPh3)2Cl2, Ag2O, DBU nih.gov
C4ArylationGlycine (transient)Pd(OAc)2, AgTFA nih.gov
C7Amination-Iron-aminyl radical researchgate.net

Introduction of Diverse Chemical Functionalities onto this compound

Building upon the this compound scaffold, a wide array of chemical functionalities can be introduced to modulate its properties. Indole derivatives are known to participate in various reactions, including electrophilic aromatic substitution, owing to their electron-rich nature. nih.gov

Common functionalization reactions include:

Alkylation: The C3 position is susceptible to alkylation. For example, B(C₆F₅)₃ can catalyze the transfer of secondary alkyl groups from amines to the C3 position of indoles. acs.org

Acylation: Friedel-Crafts acylation can introduce acyl groups, typically at the C3 position, or at less reactive positions under more forcing conditions or with appropriate directing groups.

Halogenation: Introduction of halogen atoms (Cl, Br, I) provides useful handles for subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form C-C bonds.

Nitration and Amination: The introduction of nitro groups, which can be subsequently reduced to amino groups, adds key functionalities for further synthetic elaboration or for tuning electronic properties. rsc.org

These transformations allow for the synthesis of derivatives bearing groups like carboxamides, sulfonamides, and various heterocyclic rings, significantly expanding the chemical space accessible from the parent scaffold.

Synthetic Routes to Poly-substituted this compound Derivatives

The synthesis of poly-substituted derivatives of this compound can be achieved through a combination of building the core structure with pre-installed substituents or by sequential functionalization of the pre-formed scaffold.

One common approach is a multi-step sequence starting from appropriately substituted anilines or naphthalenes. For instance, a general synthesis of indoles can be achieved through a triazene-directed C-H annulation with alkynes, which offers excellent regioselectivity. pkusz.edu.cn Another powerful method involves the intramolecular cyclization of 2-alkynyl tosylanilines, catalyzed by copper salts, to yield 2-substituted indoles. researchgate.net These methods could be adapted by starting with a substituted aminonaphthalene to construct the benzo[g]indole core.

Alternatively, sequential functionalization of the this compound core is a viable strategy. This involves a planned sequence of reactions targeting different positions on the ring system. For example, a halogen atom could be introduced at a specific position on the benzo ring, which then serves as a site for a palladium-catalyzed cross-coupling reaction to add an aryl or alkyl group. Following this, another position, such as C3, could be functionalized using a different set of reaction conditions. The synthesis of substituted carbazoles and cyclopent[b]indoles from 1-methyl-3-(benzotriazol-1-ylmethyl)indole demonstrates a strategy of formal [3+2] cycloaddition that can yield highly substituted fused systems, a principle that could be extended to the benzo[g]indole framework. acs.org

Table 2: Exemplary Sequential Synthesis Route

StepReactionReagents/ConditionsResulting Functionality
1C4-BrominationN-Bromosuccinimide (NBS), CCl44-Bromo-1-ethyl-2-methyl-1H-benzo[g]indole
2C4-Arylation (Suzuki Coupling)Ar-B(OH)2, Pd(PPh3)4, Na2CO34-Aryl-1-ethyl-2-methyl-1H-benzo[g]indole
3C3-Acylation (Friedel-Crafts)RCOCl, AlCl33-Acyl-4-aryl-1-ethyl-2-methyl-1H-benzo[g]indole

Structure-Reactivity Relationships (SRR) in Substituted this compound Systems

The relationship between the structure of a molecule and its chemical reactivity is fundamental in organic chemistry. For the this compound system, the type and position of substituents profoundly influence its reactivity.

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups enhance the electron density of the indole ring system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the nucleophilicity of the ring, making electrophilic substitution more difficult. acs.orgchemisgroup.us

The position of these substituents is also critical. An EWG on the benzo portion of the molecule can significantly deactivate the entire ring system towards electrophiles. For example, studies on other benzazole systems have shown that EWGs at the 5-position can enhance specific biological activities, a principle that relates structural electronic effects to functional outcomes. esisresearch.org In electrophilic substitution reactions, the directing effects of existing substituents will control the regioselectivity of subsequent modifications. nih.gov For instance, a strongly activating group will typically direct incoming electrophiles to its ortho and para positions. Understanding these relationships allows chemists to predict reaction outcomes and design synthetic routes to target specific isomers. nih.govnih.gov

C-H Activation Methodologies for this compound Derivatization

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. rsc.orgpkusz.edu.cn These methods are highly relevant for the derivatization of the this compound scaffold.

Various transition metals, including palladium, rhodium, and cobalt, have been successfully used to catalyze the C-H functionalization of indoles. rsc.orgnih.gov These reactions can be directed to specific positions by using directing groups. For the benzo[g]indole core, a directing group temporarily attached to the indole nitrogen could guide a metal catalyst to functionalize a specific C-H bond on the benzo ring.

Key C-H activation reactions applicable to this system include:

C-H Arylation and Alkenylation: Direct coupling of C-H bonds with aryl or vinyl halides/pseudohalides. rsc.org

C-H Annulation: The reaction of a C-H bond with a coupling partner like an alkyne can lead to the formation of a new fused ring. pkusz.edu.cnnih.gov This is a powerful strategy for building complex polycyclic structures. For example, cobalt-catalyzed C-H activation/annulation of benzamides with alkynes is a known method for creating isoquinolinones. nih.gov

C-H Borylation/Silylation: Introduction of boryl or silyl (B83357) groups, which can then be used in subsequent cross-coupling reactions. rsc.org

Theoretical studies have shown that for indole substrates, the regioselectivity of C-H functionalization (e.g., C2 vs. C4 or C7) can depend on whether the C-H activation step itself is the rate-determining step of the reaction. researchgate.net This mechanistic insight is crucial for predicting and controlling the outcomes of these advanced synthetic methods.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Ethyl 2 Methyl 1h Benzo G Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For 1-Ethyl-2-methyl-1H-benzo[g]indole, both ¹H and ¹³C NMR provide critical information for confirming its intricate structure.

In the ¹H NMR spectrum of a typical 1-ethyl-2-methyl-indole derivative, distinct signals corresponding to the ethyl and methyl protons are expected. The ethyl group would manifest as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methyl group at the 2-position would appear as a sharp singlet. Protons attached to the benzo[g]indole core would resonate in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their electronic environment and proximity to other protons. For instance, in related indole (B1671886) structures, protons on the benzene (B151609) ring typically appear as doublets and multiplets. rsc.orgyoutube.com

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the heterocyclic and benzene rings are particularly diagnostic of the fusion pattern and substituent effects. The ethyl and methyl carbons would appear in the aliphatic region of the spectrum. rsc.org

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals and to elucidate complex spin systems, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would definitively connect the methylene and methyl protons of the ethyl group and map out the couplings between adjacent protons on the benzo[g]indole framework.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and for piecing together the entire molecular skeleton by observing long-range correlations, for example, from the N-ethyl protons to carbons in the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and the spatial arrangement of substituents.

Solid-State NMR (ssNMR) would be employed to study the compound in its crystalline form, providing information about polymorphism and the local environment of atoms in the solid state, which can differ from the solution state.

Proton Expected Chemical Shift (ppm) Expected Multiplicity
N-CH₂-CH₃~4.2Quartet (q)
N-CH₂-CH₃~1.4Triplet (t)
2-CH₃~2.5Singlet (s)
Aromatic-H7.0 - 8.5Multiplets, Doublets

Note: Expected values are based on typical indole derivatives and may vary for the specific benzo[g]indole structure.

Carbon Expected Chemical Shift (ppm)
N-CH₂-CH₃~40-45
N-CH₂-CH₃~15
2-CH₃~12-15
Aromatic/Heterocyclic C100 - 140
Quaternary C>130

Note: Expected values are based on typical indole derivatives and may vary for the specific benzo[g]indole structure.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the molecule's structure through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation of related indole derivatives often involves the loss of substituents and cleavage of the heterocyclic ring. nist.gov For the title compound, characteristic fragmentation pathways would likely include the loss of the ethyl group (M - 29) and subsequent rearrangements.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of the molecular ion and its fragments. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus unequivocally confirming the molecular formula of this compound. acs.orgacs.org This level of accuracy is essential for the definitive identification of new compounds. Studies on related N-substituted indoles have demonstrated the utility of HRMS in confirming their structures. nih.gov

Ion Description Expected m/z
[M]⁺Molecular IonCalculated exact mass
[M-CH₃]⁺Loss of a methyl groupM - 15
[M-C₂H₅]⁺Loss of an ethyl groupM - 29

Note: The fragmentation pattern is predictive and based on the general behavior of indole derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic and aliphatic (ethyl and methyl) groups would appear in the 2800-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic and heterocyclic rings would be observed in the 1450-1650 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region (typically 1000-1350 cm⁻¹). The absence of an N-H stretching band around 3300-3500 cm⁻¹ would confirm the N-substitution. mdpi.comresearchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C bonds of the fused aromatic system. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and aid in the assignment of the experimental bands. nih.govnih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
C=C Aromatic Stretch1450 - 1650IR, Raman
C-N Stretch1000 - 1350IR

Note: These are general ranges and the precise positions of the bands will be specific to the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital).

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of its extended π-conjugated system. Indole and its derivatives typically exhibit two main absorption bands. The fusion of the benzene ring to form the benzo[g]indole structure extends the conjugation, which is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to simple indoles. nih.gov The positions and intensities of these bands are sensitive to the substitution pattern and the solvent polarity. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to model the electronic transitions and predict the UV-Vis spectrum. acs.org

Transition Expected Wavelength Range (nm)
π → π*200 - 400

Note: The exact λmax values will depend on the solvent and the specific electronic structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the ethyl group relative to the benzo[g]indole ring system.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any π-π stacking or other non-covalent interactions.

While a crystal structure for the exact title compound is not publicly available, data for structurally related benzo[e]indole derivatives provides a reference for the expected bond lengths and angles within the core structure. berkeley.edu For example, the crystal structure of 2-ethyl-1,1-dimethyl-1H-benzo[e]indole reveals the planarity of the benzoindole core and the orientation of the alkyl substituents. berkeley.edu

Parameter Expected Value/Information
Crystal SystemDependent on crystal packing
Space GroupDependent on crystal symmetry
Bond Lengths (Å)C-C (aromatic) ~1.36-1.42, C-N ~1.37-1.40
Bond Angles (°)~108-130 within the rings
Intermolecular Interactionsπ-stacking, van der Waals forces

Note: These are typical values for related heterocyclic systems and would be precisely determined for the specific compound by X-ray analysis.

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of this compound and its derivatives are critically dependent on a variety of chromatographic techniques. These methods leverage subtle differences in the physicochemical properties of the analytes, such as polarity, size, and volatility, to achieve separation from impurities, starting materials, and other derivatives. The choice of a specific chromatographic technique is dictated by the scale of the separation (analytical versus preparative), the nature of the sample matrix, and the desired level of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. In RP-HPLC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles, is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

For polycyclic aromatic nitrogen heterocycles (PANHs) like this compound, the mobile phase often consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. tandfonline.com The retention behavior can be finely tuned by adjusting the composition of the mobile phase. A gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to achieve optimal separation of compounds with a wide range of polarities.

The pH of the mobile phase can also play a crucial role, especially for derivatives bearing ionizable functional groups. muni.cznih.gov By suppressing the ionization of acidic or basic moieties through the use of buffers (e.g., phosphate (B84403) buffer), peak shape and retention times can be significantly improved. tandfonline.comnih.gov Detection is typically accomplished using a UV-Vis detector, as the extensive π-system of the benzo[g]indole core results in strong absorbance in the UV region. For more sensitive and specific detection, a fluorescence detector can be utilized, exploiting the native fluorescence of these compounds. tandfonline.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of Benzo[g]indole Derivatives

ParameterCondition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or Phosphate Buffer (pH 3-7)
Mobile Phase B Acetonitrile or Methanol
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Fluorescence (e.g., Ex: 280 nm, Em: 350 nm)
Column Temperature 25-40 °C

This table presents a typical starting point for method development; actual conditions may vary depending on the specific derivative and impurities.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable derivatives of this compound. The technique separates compounds based on their boiling points and interactions with the stationary phase of the capillary column.

For the analysis of alkylated benzo[g]indoles, a non-polar or semi-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is commonly used. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized. The carrier gas, typically helium or hydrogen, transports the vaporized analytes through the column. A temperature program, where the column temperature is gradually increased, is employed to elute compounds in order of increasing boiling point.

GC-MS provides not only retention time data for quantification but also mass spectra for structural elucidation and confirmation of identity. tandfonline.com The fragmentation patterns of the benzo[g]indole derivatives in the mass spectrometer are characteristic and can be used to distinguish between isomers. researchgate.net For certain derivatives, chemical derivatization may be necessary to increase volatility and improve chromatographic performance. nih.gov

Table 2: Representative GC-MS Parameters for Analysis of Alkylated Benzo[g]indoles

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

This table provides a general GC-MS method; optimization is often required for specific analytes.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of reactions, assess the purity of fractions from column chromatography, and determine appropriate solvent systems for preparative separations. beilstein-journals.org For this compound and its derivatives, silica gel is the most common stationary phase.

A small amount of the sample is spotted onto a TLC plate coated with silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase, or eluent. The eluent, typically a mixture of a less polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), ascends the plate by capillary action. acs.org Separation occurs based on the differential partitioning of the compounds between the stationary phase and the mobile phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value.

Visualization of the separated spots is usually achieved under UV light (254 nm or 366 nm), where the conjugated aromatic system of the benzo[g]indole nucleus will absorb and either quench fluorescence or appear as a dark spot. beilstein-journals.org

Column Chromatography

For the isolation and purification of larger quantities of this compound and its derivatives, column chromatography is the method of choice. acs.orgnih.gov This preparative technique operates on the same principles as TLC but on a much larger scale.

A glass column is packed with a stationary phase, most commonly silica gel. beilstein-journals.org The crude sample is loaded onto the top of the column, and the mobile phase is passed through the column under gravity or with the aid of positive pressure (flash chromatography). The choice of mobile phase is often guided by prior TLC analysis. A solvent system that provides good separation and an Rf value for the target compound in the range of 0.2-0.4 on TLC is often a good starting point for column chromatography.

Fractions are collected as the eluent exits the column, and the composition of each fraction is analyzed by TLC to identify those containing the pure desired product. The fractions containing the pure compound are then combined, and the solvent is removed by rotary evaporation to yield the isolated this compound or its derivative.

Advanced Chemical Applications of 1 Ethyl 2 Methyl 1h Benzo G Indole and Its Derivatives

Role in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The rigid, planar, and electron-rich nature of the benzo[g]indole core makes it an excellent candidate for creating novel optoelectronic materials. Derivatives of this scaffold are being actively investigated for their utility in Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient deep blue emission, which remains a critical challenge in display and lighting technology.

Researchers have designed and synthesized derivatives based on a 2-(pyridine-4-yl)-3-phenyl-1H-benzo[g]indole core to serve as building blocks for deep blue fluorescent materials. rsc.org By attaching donor and acceptor groups in a specific configuration, these molecules exhibit high photoluminescence quantum yields (up to 76.01%) with emission peaks around 410 nm. rsc.org An OLED device using one such derivative, CzCNBPyIp, as the emitter demonstrated stable deep blue emission peaking at 416 nm. rsc.org This device achieved a maximum external quantum efficiency (EQE) of 2.6% and showed minimal efficiency roll-off at high luminance, a significant performance metric for practical applications. rsc.org

The excellent performance of these materials stems from the inherent properties of fused heteroaromatic systems. Related phosphole-based fused indoles, for instance, also exhibit strong photoluminescence, with some derivatives reaching quantum yields as high as 75%. nih.govbeilstein-journals.org The chemical reactivity at the nitrogen or phosphorus centers in these systems allows for the synthesis of a wide array of derivatives with tailored electronic properties from a single precursor. nih.govbeilstein-journals.org This tunability is crucial for developing materials with specific emission colors and charge-transport characteristics. The high thermal stability and amorphous nature of similar large, fused heterocyclic systems, like carbazole (B46965) derivatives, further contribute to the longevity and performance of OLED devices. mdpi.com

ParameterValueSource
EmitterCzCNBPyIp (a benzo[g]indole derivative) rsc.org
Emission Peak416 nm rsc.org
CIE (x, y) Coordinates(0.162, 0.085) rsc.org
Max. External Quantum Efficiency (EQE)2.6% rsc.org
Photoluminescence Quantum Yield (PLQY)Up to 76.01% rsc.org

Applications in Materials Science (e.g., conducting polymers, dyes)

The applications of 1-Ethyl-2-methyl-1H-benzo[g]indole derivatives in materials science extend beyond OLEDs to include conducting polymers and specialized dyes. The extended π-conjugated system of the benzo[g]indole core is fundamental to these applications.

Conducting Polymers: The ability of indole (B1671886) and its related structures, like carbazole, to form stable radical cations makes them suitable monomers for electropolymerization. nih.gov Copolymers based on indole and carbazole have been synthesized and shown to be electrochemically active, with conductivity values in the expected range for polyindole (PIn) and polycarbazole (PCz). nih.gov By synthesizing specific comonomers, such as carbazolylindoles, researchers can create polymers with tailored properties, including low oxidation potentials and narrow optical band gaps. nih.gov The benzo[g]indole structure, being an extended version of the indole core, is a promising candidate for creating polymers with enhanced conductivity and stability due to greater π-conjugation.

Dyes: The strong fluorescence and tunable electronic structure of benzo[g]indole derivatives make them suitable for use as functional dyes. rsc.orgmdpi.com For example, a series of new dyes based on the 1,1,2-trimethyl-1H-benzo[e]indole scaffold (an isomer of the benzo[g]indole system) were synthesized and characterized. nih.gov These compounds were prepared via a Knoevenagel condensation, demonstrating a straightforward method to produce varied dye structures. nih.gov The resulting dyes showed significant cytotoxic properties upon irradiation with blue light, highlighting their potential as photosensitizing agents in photodynamic therapy. nih.gov This dual functionality as both a dye and a photoactive agent underscores the versatility of the benzo-fused indole framework in materials science.

Potential in Catalysis and Ligand Design

While the direct use of this compound as a catalyst or ligand is not yet widely reported, the inherent chemical properties of the indole nucleus suggest significant potential in this area. Indole and its derivatives are known to coordinate with a variety of transition metals, including palladium, copper, zinc, and cobalt, to form stable complexes. nih.govbeilstein-journals.orgnih.gov

The nitrogen atom within the pyrrole (B145914) ring of the indole structure can act as a coordination site for metal ions. nih.gov Research has shown that complexation of indole-based ligands with metals like ZnCl₂ can significantly enhance the biological or chemical functionality of the parent ligand. nih.gov For example, indole–imidazole ligands form stable 2:1 complexes with zinc, and these complexes exhibit different—and sometimes superior—bioactivity compared to the free ligands. nih.gov

This ability to form well-defined metal complexes opens the door for designing novel catalysts and ligands based on the benzo[g]indole scaffold. The extended aromatic system could influence the electronic properties of a coordinated metal center, potentially leading to catalysts with unique reactivity or selectivity. Furthermore, catalysts are often employed in the synthesis of indoles themselves. Palladium-catalyzed carbonylation and cyclization reactions are common methods for functionalizing the indole core. beilstein-journals.orgbeilstein-journals.org In a notable example, gold nanoclusters have been used as heterogeneous visible-light photocatalysts to efficiently synthesize a 1H-benzo[g]indole derivative through a Fukuyama indole synthesis, demonstrating a modern catalytic approach to access this ring system. acs.org

Use as Synthetic Intermediates for Complex Organic Molecules

The this compound framework is a valuable synthetic intermediate for the construction of more complex, polycyclic organic molecules. The benzo[g]indole core can be synthesized and functionalized through a variety of modern and classical organic reactions, making it an accessible building block for medicinal chemistry and materials science. researchgate.net

Several synthetic strategies have been developed to access the benzo[g]indole system:

Fukuyama Indole Synthesis: A modern, visible-light photocatalytic method using gold nanoclusters has been shown to efficiently transform 1-isocyano-2-styrylnaphthalene into a 1H-benzo[g]indole derivative. acs.org This highlights a sustainable and advanced catalytic approach.

Anionic Benzyne Cyclization: A regioselective method for creating functionalized indoles and benzo-fused heterocycles involves the intramolecular anionic cyclization of a benzyne-tethered vinyl or aryllithium compound. nih.gov This strategy allows for the preparation of a wide variety of complex indole derivatives.

Indium-Catalyzed Annulation: An atom-economical sequential method for synthesizing benzo[g]indoles from azido-diynes using an indium trichloride (B1173362) (InCl₃) catalyst has been discovered. researchgate.net The process involves two successive intramolecular indium-catalyzed reactions.

Classical Indole Syntheses: The principles of well-established methods like the Gassman indole synthesis, which can be used to prepare a wide range of substituted indoles, are also applicable. orgsyn.org This method typically involves the reaction of an aniline (B41778) derivative with a β-keto thioether followed by desulfurization. orgsyn.org

Once formed, the benzo[g]indole nucleus serves as a scaffold that can be further elaborated. Its electron-rich nature makes it susceptible to electrophilic substitution, and the nitrogen atom can be readily alkylated or functionalized, providing multiple handles for constructing complex target molecules. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-Ethyl-2-methyl-1H-benzo[G]indole, and how do reaction conditions influence yield?

The synthesis of benzo[G]indole derivatives often involves multi-step functionalization of the indole core. Key methods include:

  • Electrophilic substitution : Alkylation at the N1 position using ethyl halides in the presence of potassium carbonate (K₂CO₃) as a base, followed by methyl group introduction at C2 via Friedel-Crafts alkylation .
  • Cross-coupling reactions : Palladium-catalyzed coupling for regioselective functionalization. For example, Suzuki-Miyaura coupling can introduce aryl groups if required .
  • Solvent optimization : Toluene or dichloromethane are preferred for their ability to stabilize intermediates, while reflux conditions (110–120°C) enhance reaction efficiency .
    Yield improvements (70–85%) are achieved by controlling stoichiometry and using catalysts like tetrabutylammonium iodide .

Q. How can crystallographic data (e.g., SHELX) confirm the molecular structure of this compound?

SHELX software (e.g., SHELXL for refinement) is critical for analyzing X-ray diffraction data. Key steps include:

  • Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors .
  • Twinned data handling : SHELXL’s twin-law functions resolve ambiguities in crystal packing .
  • Validation tools : R-factor analysis and electron density maps verify substituent positions, particularly ethyl and methyl groups .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in benzo[G]indole derivatives?

  • NMR : ¹H/¹³C NMR identifies substituent-induced chemical shifts (e.g., ethyl groups at δ ~1.2–1.5 ppm, methyl at δ ~2.3 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., 1-Ethyl-2-methyl-benzo[G]indole: C₁₃H₁₃N, MW 183.25 g/mol) .
  • IR spectroscopy : Detects functional groups (e.g., C-N stretches at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the ethyl and methyl positions impact the bioactivity of benzo[G]indole derivatives?

  • Ethyl group : Enhances lipophilicity, improving membrane permeability in anticancer assays (e.g., IC₅₀ reductions of 20–40% compared to non-alkylated analogs) .
  • Methyl group : Steric effects at C2 influence binding to targets like EGFR, as shown in docking studies with RMSD <2.0 Å .
  • Comparative SAR : Substitution at N1 with bulkier groups (e.g., hexyl) reduces solubility but increases cytotoxicity .

Q. What strategies resolve contradictions in reactivity data between theoretical predictions and experimental results for substituted benzo[G]indoles?

  • Computational validation : Density Functional Theory (DFT) calculations reconcile unexpected regioselectivity (e.g., para vs. ortho substitution) .
  • Control experiments : Isotopic labeling (e.g., ¹³C-tracking) identifies side reactions during alkylation .
  • Statistical analysis : Multivariate regression models correlate solvent polarity (ε) with reaction outcomes .

Q. What in-silico approaches are suitable for predicting the pharmacological targets of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to enzymes (e.g., HIV-1 integrase, ΔG ≤ -8.0 kcal/mol) .
  • ADMET prediction : SwissADME estimates bioavailability (e.g., LogP ~3.5) and toxicity (e.g., Ames test negativity) .
  • Network pharmacology : Identifies multi-target interactions using STRING or KEGG pathways .

Q. How does the choice of solvent and catalyst affect regioselectivity in benzo[G]indole functionalization reactions?

  • Polar aprotic solvents (DMF, DMSO) : Favor electrophilic substitution at electron-rich positions (C3/C4) .
  • Non-polar solvents (toluene) : Promote alkylation at N1 due to reduced solvation of intermediates .
  • Catalysts : Pd(OAc)₂ enhances cross-coupling efficiency, while Lewis acids (AlCl₃) direct Friedel-Crafts reactions .

Q. What are the key considerations for designing stable formulations of benzo[G]indole derivatives for in-vitro biological assays?

  • Storage : Lyophilization at -20°C prevents decomposition; DMSO stock solutions (10 mM) avoid freeze-thaw cycles .
  • Buffer compatibility : Use phosphate-buffered saline (pH 7.4) to maintain solubility and activity .
  • Purity standards : HPLC purity >98% (λ = 254 nm) minimizes off-target effects .

Q. How can comparative SAR studies between benzo[G]indole and simpler indole derivatives inform lead optimization strategies?

  • Core retention : The benzo[G]indole scaffold increases π-π stacking interactions vs. monocyclic indoles, improving binding affinity .
  • Substituent mapping : Methyl groups at C2 enhance metabolic stability compared to C3-substituted analogs .
  • Bioisosteric replacement : Replacing ethyl with cyclopropyl maintains activity while reducing hepatotoxicity .

Q. What analytical workflows detect decomposition products during long-term storage of benzo[G]indole derivatives?

  • Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
  • Degradation pathways : Hydrolysis (e.g., ester cleavage) or oxidation (e.g., indole ring hydroxylation) are common .
  • Mitigation strategies : Antioxidants (BHT) or inert atmosphere storage extend shelf life .

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